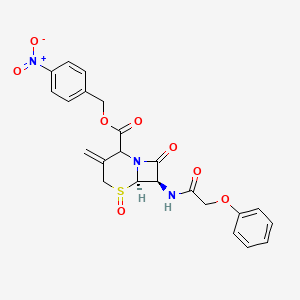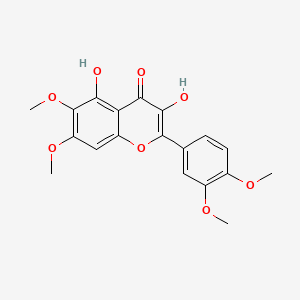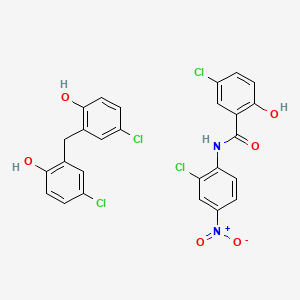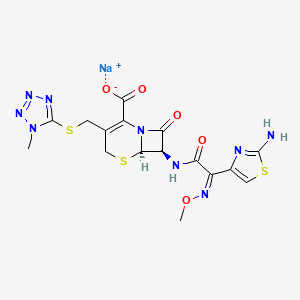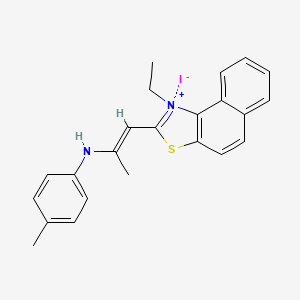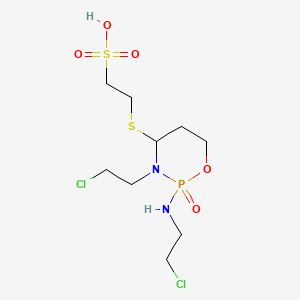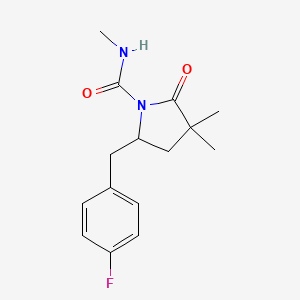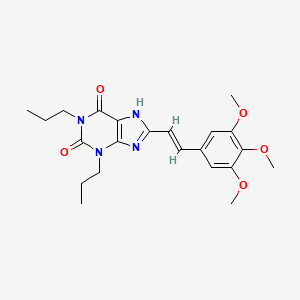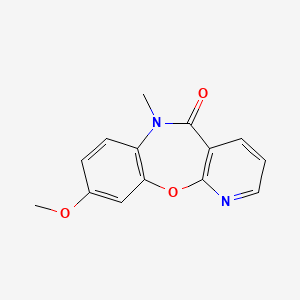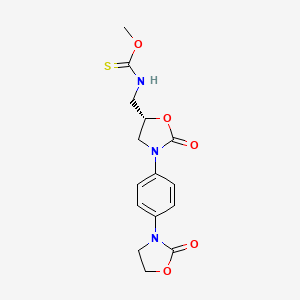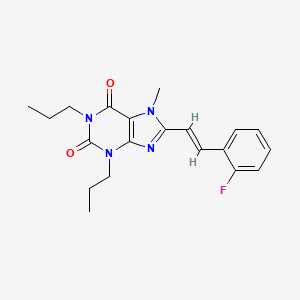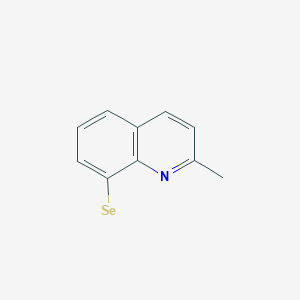
8-Quinolineselenol, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoline-8-selenol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The incorporation of selenium into the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylquinoline-8-selenol typically involves the reaction of 2-methylquinoline with selenium reagents. One common method is the reaction of 2-methylquinoline with elemental selenium in the presence of a reducing agent. This reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 2-methylquinoline-8-selenol can be achieved through a continuous flow reactor system. . This process is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-8-selenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Methylquinoline-8-selenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylquinoline-8-selenol involves its interaction with cellular components. The selenium atom in the compound can interact with thiol groups in proteins, leading to the formation of selenoproteins. These selenoproteins play a crucial role in antioxidant defense mechanisms by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparison with Similar Compounds
Quinoline-8-selenol: Similar structure but lacks the methyl group at the 2-position.
2-Methylquinoline-8-thiol: Similar structure but contains sulfur instead of selenium.
Quinoline-8-thiol: Similar structure but lacks both the methyl group and selenium.
Uniqueness: 2-Methylquinoline-8-selenol is unique due to the presence of both the methyl group at the 2-position and the selenium atom at the 8-position. This combination enhances its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
560069-59-2 |
|---|---|
Molecular Formula |
C10H8NSe |
Molecular Weight |
221.15 g/mol |
InChI |
InChI=1S/C10H8NSe/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6H,1H3 |
InChI Key |
TXFKONGMMLBWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2[Se])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


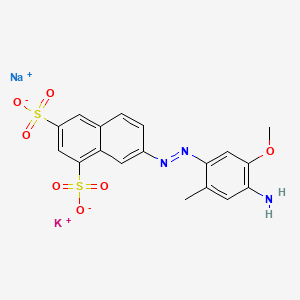
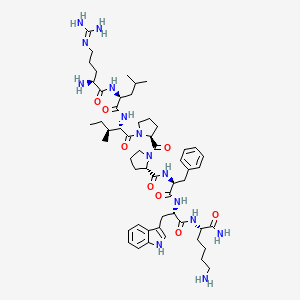
![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
